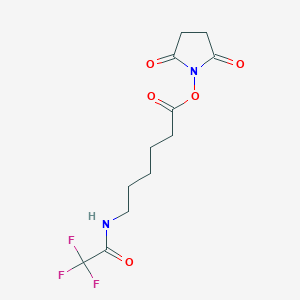

6-(N-Trifluoroacetyl)caproic acid NHS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O5/c13-12(14,15)11(21)16-7-3-1-2-4-10(20)22-17-8(18)5-6-9(17)19/h1-7H2,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROQVGGEVAAQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392987 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117032-51-6 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(N-Trifluoroacetyl)caproic acid NHS: A Versatile Tool for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide ester (TFCS), a valuable reagent in the fields of bioconjugation, peptide synthesis, and drug delivery. This document details its chemical properties, synthesis, and applications, with a focus on providing practical experimental protocols and quantitative data to aid researchers in their work.

Core Concepts: Chemical Properties and Reactivity

6-(N-Trifluoroacetyl)caproic acid NHS is a heterobifunctional crosslinking reagent.[1] It possesses two key functional groups: a trifluoroacetyl-protected amine and an N-hydroxysuccinimide (NHS) ester. The trifluoroacetyl group serves as a stable protecting group for the primary amine of the caproic acid linker, while the NHS ester provides a reactive site for covalent modification of primary amines on biomolecules.[1][2]

The primary application of this reagent lies in its ability to react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3][4] This reaction is highly efficient under mild, slightly alkaline conditions (pH 7-9).[3] The trifluoroacetyl group can be removed under specific basic conditions if the free amine is required for subsequent modifications, though it is often retained to alter the hydrophobicity or other properties of the modified molecule.[2][5]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-(N-Trifluoroacetyl)aminocaproic Acid |

| Synonyms | TFCS | 6-(Trifluoroacetamido)hexanoic Acid |

| CAS Number | 117032-51-6 | 407-91-0[6] |

| Molecular Formula | C₁₂H₁₅F₃N₂O₅[7] | C₈H₁₂F₃NO₃[1][6] |

| Molecular Weight | 324.25 g/mol [7] | 227.18 g/mol [1] |

| Appearance | White to off-white powder[7] | No Data Available |

| Purity | ≥ 99% (HPLC)[7] | >98%[6] |

| Melting Point | 83 - 84 °C[7] | No Data Available |

| Storage Conditions | 0 - 8 °C[7] | No Data Available |

Synthesis of this compound

The synthesis of this compound is a two-step process. First, the primary amine of 6-aminocaproic acid is protected with a trifluoroacetyl group. Subsequently, the carboxylic acid is activated to an NHS ester.

Experimental Protocol: Synthesis

Step 1: Synthesis of 6-(N-Trifluoroacetyl)aminocaproic Acid

-

Dissolution: Dissolve 6-aminocaproic acid in a suitable solvent such as a mixture of methanol (B129727) and triethylamine.[8]

-

Trifluoroacetylation: Slowly add ethyl trifluoroacetate (B77799) to the solution while stirring. The reaction is typically complete within a few hours at room temperature.[8]

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then subjected to a liquid-liquid extraction to isolate the 6-(N-Trifluoroacetyl)aminocaproic acid.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Activation: Dissolve 6-(N-Trifluoroacetyl)aminocaproic acid and N-hydroxysuccinimide (NHS) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Coupling: Add a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the urea (B33335) byproduct (if DCC is used) is removed by filtration. The filtrate is then concentrated, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the final this compound.[9]

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. setabiomedicals.com [setabiomedicals.com]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. Trifluoroacetamides [organic-chemistry.org]

- 6. BioOrganics [bioorganics.biz]

- 7. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 6-(N-Trifluoroacetyl)caproic Acid NHS Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester is a versatile amine-reactive chemical crosslinker and building block extensively utilized in bioconjugation, drug delivery, and diagnostics. Its unique structure, featuring a trifluoroacetyl-protected amine and a reactive NHS ester, offers distinct advantages in the precise modification of proteins, peptides, and other biomolecules. The trifluoroacetyl group provides a stable protecting group for the terminal amine of the caproic acid linker, which can be selectively removed under mild basic conditions, enabling sequential and site-specific conjugations. The NHS ester moiety allows for efficient and specific coupling to primary amines, such as the lysine (B10760008) residues on the surface of proteins, to form stable amide bonds.

This technical guide provides an in-depth overview of the core properties, synthesis, and key applications of 6-(N-Trifluoroacetyl)caproic acid NHS ester, complete with detailed experimental protocols and visual workflows to support researchers in its effective application.

Core Properties

The physicochemical properties of this compound ester are summarized in the table below, providing essential information for its handling, storage, and use in experimental setups.

| Property | Value |

| Chemical Name | N-Succinimidyl 6-(trifluoroacetamido)hexanoate |

| Common Synonyms | TFCS; 6-(N-Trifluoroacetyl)CAP; N-(ε-trifluoroacetylcaproyloxy)-N-hydroxysuccinimide ester |

| CAS Number | 117032-51-6 |

| Molecular Formula | C₁₂H₁₅F₃N₂O₅ |

| Molecular Weight | 324.25 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥98% |

| Melting Point | 83-84 °C |

| Solubility | Soluble in organic solvents such as DMF and DMSO. |

| Storage Conditions | Store at 0-8 °C, protected from moisture. |

Reactivity and Stability

The reactivity of this compound ester is primarily governed by the NHS ester group, which is susceptible to hydrolysis. The rate of hydrolysis is highly dependent on the pH of the aqueous environment.

| pH | Temperature (°C) | Approximate Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | Room Temperature | ~125-210 minutes |

| 8.5 | Room Temperature | ~125-180 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | ~110-125 minutes |

Note: The half-life values are general approximations for NHS esters and can vary based on the specific molecule and buffer conditions.

The trifluoroacetyl protecting group is stable under the conditions used for NHS ester coupling but can be removed post-conjugation using mild basic conditions (e.g., aqueous ammonia (B1221849) or dilute sodium hydroxide) to expose the primary amine for further modification.

Experimental Protocols

Protocol 1: Synthesis of this compound Ester

This protocol describes a two-step synthesis of this compound ester, starting from 6-aminocaproic acid.

Step 1: Synthesis of 6-(Trifluoroacetamido)hexanoic Acid

-

Dissolution: Dissolve 6-aminocaproic acid in a suitable solvent such as a mixture of water and a miscible organic solvent like dioxane or tetrahydrofuran (B95107) (THF).

-

Basification: Cool the solution in an ice bath and add a base, such as sodium hydroxide (B78521) or triethylamine, to deprotonate the amino group.

-

Trifluoroacetylation: While stirring vigorously, slowly add ethyl trifluoroacetate (B77799) or trifluoroacetic anhydride (B1165640) to the reaction mixture. Maintain the temperature at 0-5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to protonate the carboxylic acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 6-(trifluoroacetamido)hexanoic acid. The product can be further purified by recrystallization.

Step 2: Synthesis of this compound Ester

-

Dissolution: Dissolve 6-(trifluoroacetamido)hexanoic acid and N-hydroxysuccinimide (NHS) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM), THF, or dimethylformamide (DMF).

-

Coupling Agent Addition: Cool the solution in an ice bath and add a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Byproduct Removal: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea (B33335) byproduct is water-soluble and can be removed during the aqueous work-up.

-

Work-up: Wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound ester.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: General Procedure for Protein Labeling

This protocol provides a general guideline for the conjugation of this compound ester to a protein.

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.0-8.5 (e.g., 0.1 M sodium bicarbonate buffer or 0.1 M phosphate (B84403) buffer). The optimal protein concentration is typically between 1-10 mg/mL.

-

NHS Ester Solution Preparation: Immediately before use, dissolve the this compound ester in a small volume of an anhydrous organic solvent such as DMF or DMSO.

-

Conjugation Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The optimal molar ratio of NHS ester to protein depends on the protein and the desired degree of labeling and should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4 °C.

-

Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of approximately 50 mM.

-

Purification: Remove the unreacted NHS ester and byproducts from the protein conjugate using a suitable method such as gel filtration (desalting column), dialysis, or tangential flow filtration.

Applications and Workflows

This compound ester is a valuable tool in various research and development areas.

-

Bioconjugation: It serves as a linker to attach labels, drugs, or other molecules to proteins and peptides. The trifluoroacetyl-protected amine allows for the subsequent attachment of a second molecule after deprotection.

-

Drug Development: In the field of antibody-drug conjugates (ADCs), this linker can be used to attach a cytotoxic drug to an antibody. The trifluoroacetyl group can be removed to attach a second payload or a modifying agent.

-

Peptide Synthesis: It can be used to modify the N-terminus or lysine side chains of peptides.

-

Diagnostics: This compound is useful in the preparation of hapten-carrier conjugates for the development of immunoassays. For instance, a small molecule (hapten) can be derivatized with this linker and then conjugated to a carrier protein to elicit an immune response and generate antibodies.

Workflow: Preparation of a Hapten-Carrier Conjugate for Immunoassay Development

This workflow illustrates the use of this compound ester to prepare a hapten-protein conjugate, a critical step in the development of competitive immunoassays for the detection of small molecules.

Caption: Workflow for hapten-carrier conjugate preparation.

Logical Relationship: NHS Ester Reaction and Hydrolysis

The following diagram illustrates the competing reaction pathways for an NHS ester in an aqueous solution containing a primary amine.

Caption: Competing reactions of an NHS ester.

Conclusion

This compound ester is a highly valuable reagent for researchers, scientists, and drug development professionals. Its well-defined chemical properties, including its amine-reactivity and the presence of a stable yet removable protecting group, provide a high degree of control in the design and synthesis of complex bioconjugates. The detailed protocols and workflows presented in this guide are intended to facilitate the effective use of this compound in a wide range of applications, from fundamental research to the development of novel therapeutics and diagnostics. Careful consideration of the reaction conditions, particularly pH, is crucial to maximize the efficiency of conjugation and minimize competing hydrolysis.

An In-depth Technical Guide to 6-(N-Trifluoroacetyl)caproic Acid NHS Ester: Structure, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester is a key reagent in the field of bioconjugation and drug delivery. This heterobifunctional crosslinker features a reactive NHS ester for covalent linkage to primary amines on biomolecules and a trifluoroacetyl-protected amine. The trifluoroacetyl group offers a temporary protective moiety that can be selectively removed under basic conditions, enabling a range of advanced bioconjugation strategies. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and detailed protocols for its application in labeling and subsequent deprotection, with a focus on its utility in the development of targeted therapeutics.

Core Concepts and Chemical Structure

6-(N-Trifluoroacetyl)caproic acid NHS ester, also known by its synonym TFCS, is a versatile molecule designed for the modification of proteins, peptides, and other biomolecules.[1] Its structure consists of three key functional components:

-

N-Hydroxysuccinimide (NHS) Ester: This activated ester readily reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2]

-

Hexanoic Acid (Caproic Acid) Spacer: A six-carbon aliphatic chain provides a flexible spacer arm, which can reduce steric hindrance when conjugating bulky molecules.[1]

-

N-Trifluoroacetyl (Tfa) Protected Amine: The terminal amino group is protected by a trifluoroacetyl group. This group is stable under acidic conditions but can be selectively removed under basic conditions, revealing a primary amine for further modification.[3]

The strategic combination of these components allows for a two-stage conjugation approach, making it a valuable tool in the synthesis of complex bioconjugates.

Chemical Structure

Caption: Chemical structure of this compound ester.

Physicochemical and Reactivity Data

A summary of the key physicochemical properties of this compound ester is presented in Table 1. This data is essential for handling, storage, and application of the reagent.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅F₃N₂O₅ | [1] |

| Molecular Weight | 324.25 g/mol | [1] |

| CAS Number | 117032-51-6 | [1] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 83 - 84 °C | [4] |

| Purity | ≥98% | [1] |

| Storage Conditions | 0 - 8 °C, desiccated | [4] |

The reactivity of the NHS ester is pH-dependent. The primary amine coupling reaction is most efficient at a pH of 7.2 to 8.5.[2] However, the NHS ester is susceptible to hydrolysis, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH. Table 2 provides the half-life of NHS esters at various pH values, which serves as a crucial guide for optimizing reaction conditions.

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4 - 5 hours |

| 8.6 | 4 | 10 minutes |

Synthesis and Characterization

The synthesis of this compound ester is typically achieved in a two-step process, starting from 6-aminocaproic acid. A one-pot synthesis method has also been described.[5]

Caption: Two-step synthesis of this compound ester.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the presence of the caproic acid backbone, the trifluoroacetyl group, and the succinimidyl moiety.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the carbonyl stretching of the ester and amide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Experimental Protocols

The following protocols provide a general framework for the use of this compound ester in bioconjugation and the subsequent deprotection of the trifluoroacetyl group. Optimization may be required for specific applications.

Protocol for Protein Labeling

This protocol describes the conjugation of the NHS ester to a primary amine-containing protein.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, HEPES, Borate)

-

This compound ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., gel filtration)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

NHS Ester Solution Preparation: Immediately before use, dissolve the this compound ester in a minimal amount of anhydrous DMF or DMSO.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C, protected from light.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess reagent and byproducts by gel filtration or dialysis.

Protocol for Trifluoroacetyl (Tfa) Group Deprotection

This protocol outlines the removal of the Tfa protecting group from the conjugated biomolecule.[3][6]

Materials:

-

Tfa-protected bioconjugate

-

2 M aqueous piperidine (B6355638) solution

-

N,N-Dimethylformamide (DMF) (for solid-phase deprotection)

-

Kaiser test reagents (for solid-phase monitoring)

Procedure for Solution-Phase Deprotection:

-

Adjust the pH of the Tfa-protected bioconjugate solution to ~10.5 with a suitable base.

-

Alternatively, treat the conjugate with a solution of 0.1-0.2 M NaOH or LiOH.

-

Incubate the reaction at room temperature, monitoring the progress by a suitable analytical method (e.g., HPLC, MS).

-

Neutralize the reaction mixture and purify the deprotected conjugate.

Procedure for On-Resin Deprotection (for solid-phase peptide synthesis):

-

Swell the peptidyl-resin containing the Lys(Tfa) residue in DMF.

-

Treat the resin with a 2 M aqueous piperidine solution.[7]

-

Agitate the resin mixture at room temperature for 6-12 hours.[7]

-

Monitor the deprotection using the Kaiser test; a positive result (blue color) indicates the presence of a free primary amine.[7]

-

Once complete, thoroughly wash the resin with DMF and Dichloromethane (DCM).

Caption: General workflow for bioconjugation and subsequent deprotection.

Applications in Drug Development

The unique properties of this compound ester make it a valuable reagent in the development of targeted drug delivery systems and other advanced therapeutics.

-

Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach a linker-payload to the lysine residues of an antibody. The protected amine on the linker can then be deprotected to attach another molecule, such as an imaging agent or a second drug.[4]

-

Peptide Modification: In peptide synthesis, this reagent can be used to introduce a protected amine on a lysine side chain, allowing for the creation of branched or cyclic peptides after deprotection.

-

Targeted Drug Delivery: The deprotected amine can be used to conjugate targeting ligands, such as peptides or small molecules, to a drug carrier system, enhancing its specificity for diseased cells.

Conclusion

This compound ester is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its ability to mediate the formation of stable amide bonds, combined with the option for subsequent deprotection of a terminal amine, provides a strategic advantage in the design and synthesis of complex bioconjugates. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the development of innovative diagnostics and therapeutics.

References

- 1. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | Bioproducts Magazine [bioprodmag.com]

- 5. benchchem.com [benchchem.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. chemimpex.com [chemimpex.com]

A Technical Guide to the Mechanism and Application of 6-(N-Trifluoroacetyl)caproic acid NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester, a heterobifunctional crosslinking reagent. The document details its core mechanism of action, presents quantitative data on its reactivity, outlines experimental protocols for its use, and discusses the subsequent deprotection of its trifluoroacetyl group.

Core Principles and Mechanism of Action

6-(N-Trifluoroacetyl)caproic acid NHS ester is a versatile tool in bioconjugation, valued for its ability to link molecules to primary amines.[1] Its structure consists of three key components: an amine-reactive NHS ester, a caproic acid spacer, and a protected amine in the form of a trifluoroacetamide.

1.1. Amine Conjugation via NHS Ester

The primary mechanism of action is the reaction of the N-hydroxysuccinimide (NHS) ester with a primary amine (-NH₂), such as those on the side chains of lysine (B10760008) residues in proteins or at the N-terminus.[2][] This reaction, a nucleophilic acyl substitution, proceeds efficiently under physiological to slightly alkaline conditions (pH 7.2-9.0).[4][5] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a byproduct and forming a highly stable, covalent amide bond.[][5][6]

The reaction is strongly pH-dependent. At acidic pH, the amine group is protonated (-NH₃⁺) and non-nucleophilic, preventing the reaction.[7][8] At highly alkaline pH, the competing reaction of hydrolysis significantly increases, reducing conjugation efficiency.[9][10] The optimal pH range for balancing amine reactivity and minimizing hydrolysis is typically 8.3-8.5.[7][11]

Figure 1. Reaction of an NHS ester with a primary amine.

1.2. The Role of the Trifluoroacetyl (TFA) Protecting Group

The trifluoroacetyl group protects a primary amine at the distal end of the caproic acid spacer. This group is stable under the conditions required for the NHS ester conjugation.[12] Its presence creates a heterobifunctional linker where one end can be selectively reacted while the other remains inert. This TFA group can be removed later under basic conditions to expose the primary amine for subsequent conjugation steps, allowing for the controlled, stepwise assembly of complex bioconjugates.[12]

Quantitative Data

The efficiency of conjugation is a balance between the desired aminolysis reaction and the competing hydrolysis of the NHS ester. This balance is influenced by pH, temperature, and reactant concentration.

Table 1: Hydrolysis Half-life of NHS Esters vs. pH

This table summarizes the stability of a generic NHS ester in aqueous solution at different pH values. As pH increases, the rate of hydrolysis accelerates dramatically, shortening the half-life of the reactive ester.[4][9][11]

| pH | Temperature (°C) | Half-life (t₁/₂) |

| 7.0 | 0 | 4 - 5 hours |

| 8.0 | Room Temp | ~210 minutes |

| 8.5 | Room Temp | ~130-180 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temp | ~110-125 minutes |

| [Data compiled from multiple sources for generic and porphyrin-NHS esters.][4][9][13] |

Table 2: Recommended Reaction Parameters for NHS Ester Coupling

Optimizing reaction conditions is critical for maximizing the yield of the desired conjugate while minimizing hydrolysis.

| Parameter | Recommended Value | Rationale & Notes |

| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[10][14] | Balances nucleophilicity of the amine with the rate of NHS ester hydrolysis.[10] |

| Temperature | 4°C to 25°C (Room Temp)[10] | Lower temperatures reduce hydrolysis but may require longer reaction times.[10] |

| Reaction Time | 30 min - 4 hours at RT; Overnight at 4°C[10] | Dependent on reactant stability and concentration. |

| Buffer Type | Amine-free (e.g., Phosphate, Bicarbonate, Borate)[11] | Primary amine buffers like Tris or glycine (B1666218) will compete for reaction with the NHS ester.[4][11] |

| Solvent for NHS Ester | Anhydrous DMSO or DMF[7][15] | NHS esters are moisture-sensitive; stock solutions should be prepared fresh.[15][16] |

| Protein Concentration | 1 - 10 mg/mL[10][11] | Higher concentrations favor the bimolecular conjugation reaction over hydrolysis.[10] |

| Molar Excess of Ester | 8- to 20-fold[8][10] | Must be optimized empirically for the specific protein and desired degree of labeling.[10] |

Experimental Protocols

3.1. Protocol for Protein Conjugation

This protocol provides a general guideline for labeling a protein with this compound ester.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

-

This compound ester.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7]

-

Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH ~8.0).[16]

-

Purification system (e.g., size-exclusion chromatography/gel filtration column).[7]

Procedure:

-

Reagent Preparation:

-

Prepare the protein solution at a concentration of 2-10 mg/mL in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[11]

-

Immediately before use, prepare a stock solution (e.g., 10 mM) of the NHS ester in anhydrous DMSO or DMF.[16] Do not store aqueous solutions of the ester due to hydrolysis.[15]

-

-

Conjugation Reaction:

-

Calculate the required volume of the NHS ester solution to achieve the desired molar excess (typically a 10- to 20-fold excess over the protein).[10][16]

-

While gently stirring the protein solution, add the NHS ester stock solution dropwise.[2] The final concentration of the organic solvent should ideally not exceed 10%.[16]

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light if the application involves fluorescent tags.[2][4][10]

-

-

Quenching Reaction:

-

(Optional but recommended) Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[16] This will consume any unreacted NHS ester. Incubate for 15-30 minutes.

-

-

Purification:

Figure 2. Experimental workflow for protein conjugation.

3.2. Protocol for Trifluoroacetyl (TFA) Group Deprotection

The TFA group is stable in acid but can be removed under basic conditions to yield a free primary amine.[12]

Materials:

-

TFA-protected conjugate.

-

A basic solution (e.g., 2 M aqueous piperidine, dilute aqueous ammonia, or sodium hydroxide).[12]

-

N,N-Dimethylformamide (DMF) if the conjugate is on a solid support.

-

HPLC for reaction monitoring.

Procedure (Example using aqueous piperidine):

-

If the conjugate is on a solid-phase resin, swell the resin first in a solvent like DMF.[12]

-

Treat the conjugate (in solution or on-resin) with a basic solution. For example, use 2 M aqueous piperidine.[12]

-

Incubate the reaction at room temperature. The required time can vary significantly (from hours to a day) depending on the substrate.

-

Monitor the deprotection reaction closely using a suitable analytical method like HPLC to determine completion and check for potential side reactions like hydrolysis of the peptide backbone.[12]

-

Once complete, neutralize the solution and purify the deprotected product to remove the deprotection reagent and byproducts.

Figure 3. Deprotection of the trifluoroacetyl (TFA) group.

References

- 1. chemimpex.com [chemimpex.com]

- 2. biotium.com [biotium.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 6. glenresearch.com [glenresearch.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

The Trifluoroacetyl Group: An In-depth Technical Guide to a Versatile Orthogonal Protecting Group in Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a fundamental cornerstone in modern organic synthesis, particularly in the intricate, multi-step preparation of pharmaceuticals, complex natural products, and novel biomolecules. Among the diverse arsenal (B13267) of protecting groups available to chemists, the trifluoroacetyl (TFA) group stands out for its unique combination of stability, mild cleavage conditions, and valuable orthogonality with other commonly employed protecting groups. This technical guide provides a comprehensive overview of the chemistry of the trifluoroacetyl protecting group, focusing on its application, quantitative data, and detailed experimental protocols relevant to researchers in academia and industry.

Core Principles of the Trifluoroacetyl Protecting Group

Trifluoroacetylation is the process of introducing a trifluoroacetyl group (CF₃CO-) onto a reactive functional group, most commonly an amine or a guanidine (B92328), to temporarily block its reactivity. The potent electron-withdrawing nature of the trifluoromethyl moiety dramatically influences the chemical properties of the resulting trifluoroacetamide (B147638) or trifluoroacetylated guanidine, rendering it stable to a wide range of reaction conditions, particularly acidic environments.

The key advantages of the TFA protecting group are:

-

Acid Stability: The TFA group exhibits remarkable stability in strongly acidic conditions, which is a defining characteristic that underpins its utility in orthogonal synthesis strategies.[1][2] This allows for the selective removal of acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, in the presence of a TFA-protected functionality.[1][2]

-

Base Lability: Conversely, the TFA group is readily cleaved under mild basic conditions, such as treatment with aqueous piperidine (B6355638), sodium hydroxide (B78521), or potassium carbonate in alcoholic solvents.[3][4][5] This lability to base allows for its selective removal while acid-stable groups remain intact.

-

Orthogonality: The differential stability of the TFA group to acidic and basic conditions makes it an excellent orthogonal partner to many common protecting groups used in peptide and other complex molecule synthesis. It is orthogonal to the acid-labile Boc and trityl (Trt) groups, and semi-orthogonal to the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][4][6]

Applications in Synthesis

The unique properties of the TFA protecting group have led to its widespread application in various areas of chemical synthesis:

-

Peptide Synthesis: In both solution-phase and solid-phase peptide synthesis (SPPS), the TFA group is frequently used to protect the ε-amino group of lysine (B10760008) and the guanidino group of arginine.[2][4][6] Its orthogonality allows for the selective deprotection of these side chains for the synthesis of branched peptides, cyclic peptides, and for the site-specific conjugation of molecules such as fluorescent labels or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[4]

-

Carbohydrate Chemistry: The TFA group has also been employed as a protecting group for amino sugars in the synthesis of nucleosides and other complex carbohydrates.[7]

-

Synthesis of Energetic Materials: Due to its stability in strong nitrating media, the TFA group has been used to protect amine and hydroxyl functionalities during the synthesis of energetic compounds.

Quantitative Data Summary

The following tables summarize key quantitative data related to the introduction and cleavage of the trifluoroacetyl protecting group under various conditions.

Table 1: Introduction of the Trifluoroacetyl (TFA) Protecting Group

| Functional Group | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Primary Amine (Lysine ε-NH₂) | Ethyl trifluoroacetate (B77799) | Water/NaOH (pH 10.5) | 5 | 3 | 58.5 | [4] |

| Primary Amine (Resin-bound) | Ethyl trifluoroacetate, DBU | DMF | Room Temp | 1 | >99 | [1] |

| Guanidine | Trifluoroacetic anhydride (B1165640) | Dichloromethane | 0 to Room Temp | 2 | 80-90 | [8] |

Table 2: Cleavage of the Trifluoroacetyl (TFA) Protecting Group

| Functional Group | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| N-TFA Lysine (on resin) | 2 M aqueous piperidine | DMF | Room Temp | 6-12 | High | [4] |

| N-TFA Guanidine | K₂CO₃ | Methanol (B129727)/Water | Room Temp | 4 | Quantitative | [3] |

| N-TFA Amine (solution) | K₂CO₃ | Methanol/Water | Room Temp | 2-4 | High | [9] |

| N-TFA Amine (on resin) | NaBH₄ | THF/Ethanol (1:1) | Room Temp | <1 | >99 | [1] |

Table 3: Comparative Stability of Common Amine Protecting Groups

| Protecting Group | Acid Stability (e.g., TFA) | Base Stability (e.g., Piperidine) | Hydrogenolysis (H₂/Pd) |

| Trifluoroacetyl (TFA) | Stable | Labile | Stable |

| tert-Butoxycarbonyl (Boc) | Labile | Stable | Stable |

| Benzyloxycarbonyl (Cbz) | Stable | Stable | Labile |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Stable | Labile | Stable |

Experimental Protocols

Protocol 1: Trifluoroacetylation of the ε-Amino Group of Lysine

This protocol describes the selective trifluoroacetylation of the lysine side chain in an aqueous medium.[4]

Materials:

-

L-lysine hydrochloride

-

1 N aqueous sodium hydroxide solution

-

Ethyl trifluoroacetate

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve L-lysine hydrochloride in a 1 N aqueous solution of sodium hydroxide with stirring. Adjust the pH to approximately 10.5.

-

Cool the lysine solution to 5°C using an ice bath.

-

Add ethyl trifluoroacetate to the cooled solution while maintaining the temperature at 5°C and stirring vigorously.

-

Continue the reaction for 3 hours. A white precipitate of Nε-trifluoroacetyl-L-lysine will form.

-

Adjust the pH of the reaction mixture to 5.8.

-

Filter the white precipitate and wash it with cold water, followed by ethanol.

-

Dry the product under reduced pressure to obtain Nε-trifluoroacetyl-L-lysine.

Protocol 2: On-Resin Cleavage of the TFA Group from a Lysine Side Chain

This protocol details the selective removal of the TFA protecting group from a lysine residue on a resin-bound peptide, enabling site-specific modification.[4]

Materials:

-

Peptide-resin containing a Lys(TFA) residue

-

2 M aqueous piperidine solution

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test reagents

Procedure:

-

Swell the peptide-resin in DMF in a reaction vessel.

-

Drain the DMF and add the 2 M aqueous piperidine solution to the resin.

-

Allow the reaction to proceed for 6-12 hours at room temperature with gentle agitation.

-

Monitor the completion of the deprotection using the Kaiser test. A positive test (dark blue beads) indicates the presence of a free primary amine.

-

Once the deprotection is complete, thoroughly wash the resin with DMF and then with DCM to remove residual piperidine and byproducts. The resin is now ready for the subsequent coupling of a desired moiety to the deprotected lysine side chain.

Protocol 3: Trifluoroacetylation of a Guanidine Group

This protocol describes a general procedure for the protection of a guanidine functionality.[8]

Materials:

-

Guanidine-containing substrate

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the guanidine-containing substrate in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add trifluoroacetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-trifluoroacetylated guanidine, which can be purified by column chromatography.

Protocol 4: Cleavage of the TFA Group from a Guanidine Group

This protocol outlines the deprotection of a TFA-protected guanidine.[3]

Materials:

-

N-TFA protected guanidine substrate

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Water

Procedure:

-

Dissolve the N-TFA protected guanidine in a mixture of methanol and water.

-

Add an excess of potassium carbonate (typically 2-3 equivalents).

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected guanidine.

Visualization of Synthetic Workflows

The orthogonality of the trifluoroacetyl protecting group is best illustrated in the context of multi-step synthetic strategies, such as Solid-Phase Peptide Synthesis (SPPS).

Caption: Fmoc-SPPS workflow illustrating the use of Fmoc-Lys(TFA)-OH for selective on-resin modification.

Caption: Orthogonality of the TFA protecting group in Boc-SPPS.

Conclusion

The trifluoroacetyl protecting group is a powerful and versatile tool in the arsenal of the synthetic chemist. Its unique stability profile—robustness to strong acids and lability to mild bases—provides a high degree of orthogonality that is essential for the synthesis of complex molecules. While considerations such as potential racemization during activation must be taken into account, the strategic application of the TFA group enables the design of elegant and efficient synthetic routes for a wide range of applications, from the development of novel peptide therapeutics to the synthesis of advanced materials. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize trifluoroacetyl protecting group chemistry in their synthetic endeavors.

References

- 1. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 6-(N-Trifluoroacetyl)caproic Acid NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide ester (NHS), a valuable reagent in bioconjugation and pharmaceutical research. This document details the synthetic pathway, experimental protocols, and characterization data, and illustrates its application in a typical bioconjugation workflow.

Introduction

6-(N-Trifluoroacetyl)caproic acid NHS ester is a key building block used for the modification of primary amine groups in biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1] The trifluoroacetyl group serves as a stable protecting group for the amine, which can be removed under mild basic conditions if required. The N-hydroxysuccinimide ester is a highly reactive group that efficiently forms stable amide bonds with primary aliphatic amines at physiological to slightly alkaline pH.[2] This reagent is particularly useful in creating bioconjugates for applications in drug delivery, diagnostics, and peptide synthesis.[1]

Synthesis Pathway

The synthesis of this compound ester is typically achieved in a two-step process starting from 6-aminocaproic acid.

Step 1: Trifluoroacetylation of 6-Aminocaproic Acid

The first step involves the protection of the primary amine of 6-aminocaproic acid with a trifluoroacetyl group. This is accomplished by reacting 6-aminocaproic acid with trifluoroacetic anhydride (B1165640).

Step 2: N-Hydroxysuccinimide (NHS) Esterification

The second step is the activation of the carboxylic acid group of the resulting 6-(trifluoroacetamido)hexanoic acid to form the N-hydroxysuccinimide ester. This is commonly achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide.[3]

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Storage Temperature (°C) |

| 6-Aminocaproic Acid | 60-32-2 | C₆H₁₃NO₂ | 131.17 | White crystalline powder | 202-205 | Room Temperature |

| 6-(Trifluoroacetamido)hexanoic Acid | 407-91-0 | C₈H₁₂F₃NO₃ | 227.18 | White to off-white powder | Not reported | 2-8 |

| This compound | 117032-51-6 | C₁₂H₁₅F₃N₂O₅ | 324.25 | White to off-white powder | 83-84 | 0-8 |

Table 2: Characterization Data

| Compound Name | ¹H NMR | ¹³C NMR | IR (cm⁻¹) | Mass Spectrometry (m/z) |

| 6-Aminocaproic Acid | Data available in public databases. | Data available in public databases. | Characteristic peaks for amine and carboxylic acid groups. | [M+H]⁺ = 132.09 |

| 6-(Trifluoroacetamido)hexanoic Acid | Expected peaks for aliphatic chain, amide, and carboxylic acid protons. | Expected peaks for aliphatic chain, amide carbonyl, trifluoromethyl, and carboxyl carbons. | Characteristic peaks for amide, carboxylic acid, and C-F bonds. | [M-H]⁻ = 226.07 |

| This compound | Expected peaks for aliphatic chain, amide, and succinimide (B58015) protons. | Expected peaks for aliphatic chain, amide carbonyl, trifluoromethyl, carboxyl, and succinimide carbons. | Characteristic peaks for ester, amide, and C-F bonds. | [M+Na]⁺ = 347.08 |

Experimental Protocols

Step 1: Synthesis of 6-(Trifluoroacetamido)hexanoic Acid

Materials:

-

6-Aminocaproic acid

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Ice-cold water

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 6-aminocaproic acid (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0-5 °C for 2 hours.

-

Quench the reaction by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 6-(trifluoroacetamido)hexanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). A purity of >97% is typically achieved.

Step 2: Synthesis of this compound Ester

Materials:

-

6-(Trifluoroacetamido)hexanoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 6-(trifluoroacetamido)hexanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred mixture.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol) or by flash column chromatography on silica (B1680970) gel. A purity of ≥ 99% (HPLC) can be obtained.[4]

Mandatory Visualizations

Synthesis Pathway

Caption: Synthetic route for this compound ester.

Experimental Workflow: Peptide Labeling

Caption: Workflow for labeling a peptide with 6-(N-TFA)caproic acid NHS.

Conclusion

The synthesis of this compound ester is a straightforward and efficient process that provides a versatile tool for the modification of biomolecules. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis and application of this important bioconjugation reagent. Careful control of reaction conditions, particularly moisture and pH, is crucial for achieving high yields and purity. The broad utility of this reagent in creating stable and well-defined bioconjugates makes it a valuable asset in the fields of drug discovery and development.

References

- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-(N-Trifluoroacetyl)caproic acid NHS Ester

CAS Number: 117032-51-6

This technical guide provides a comprehensive overview of 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester, a valuable reagent for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and applications in bioconjugation and other areas of chemical biology.

Physicochemical Properties

6-(N-Trifluoroacetyl)caproic acid NHS ester, also known as TFCS, is a white to off-white powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 117032-51-6 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₅F₃N₂O₅ | [1][2][3] |

| Molecular Weight | 324.25 g/mol | [1][2][3] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥98% | [2] |

| Melting Point | 83 - 84 °C | [3] |

| Storage Conditions | 0 - 8 °C | [1][3] |

Synthesis of this compound Ester

The synthesis of this compound ester is a two-step process that involves the trifluoroacetylation of 6-aminocaproic acid, followed by the activation of the resulting carboxylic acid with N-hydroxysuccinimide.

Experimental Protocol

Step 1: Trifluoroacetylation of 6-Aminocaproic Acid

-

In a suitable reaction vessel, dissolve 6-aminocaproic acid in an appropriate solvent such as dichloromethane (B109758) (DCM).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (B1165640) (TFAA) to the solution while stirring.

-

Allow the reaction to proceed for 2 hours at 0-5 °C.

-

Quench the reaction by carefully adding ice-cold water.

-

Extract the product, 6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid, using a suitable organic solvent.

-

Purify the product by recrystallization to yield the desired intermediate.

Step 2: NHS Ester Activation

-

Dissolve the 6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid (1.0 equivalent) and N-hydroxysuccinimide (1.2 equivalents) in DCM.

-

Add triphosgene (B27547) (0.33 equivalents) to the mixture at 0°C under a nitrogen atmosphere.

-

Add triethylamine (B128534) (2.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12 hours.

-

Purify the final product, this compound ester, by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient. This process typically yields the target compound in 84-88% yield.

A one-pot synthesis method can also be employed to streamline the process by eliminating the isolation of the intermediate. This involves the sequential addition of reagents in the same reaction vessel, achieving an overall yield of 80-82%.

Applications in Bioconjugation

This compound ester is a versatile reagent primarily used for the modification of primary amine groups in biomolecules such as proteins, peptides, and amino-modified oligonucleotides. The trifluoroacetyl group serves as a temporary blocking group for amines or as a means to extend lysine (B10760008) side chains to reduce steric hindrance.[2] The NHS ester is a highly reactive group that readily couples with primary amines under mild conditions to form stable amide bonds.[1]

General Experimental Protocol for Protein Labeling

This protocol provides a general guideline for the conjugation of this compound ester to a protein. Optimization may be required for specific proteins and applications.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 7.2-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4 °C.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm the integrity of the protein.

Quantitative Data

The efficiency of the bioconjugation reaction can be assessed by various analytical techniques. The following table provides a representative example of the type of quantitative data that can be obtained.

| Parameter | Representative Value | Method of Determination |

| Degree of Labeling (DOL) | 2-5 moles of linker per mole of protein | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) |

| Conjugation Yield | 70-90% | UV-Vis Spectroscopy or HPLC |

| Purity of Conjugate | >95% | SDS-PAGE or Size-Exclusion Chromatography |

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound ester.

Bioconjugation Workflow

Caption: General workflow for protein bioconjugation with NHS ester.

References

A Technical Guide to 6-(N-Trifluoroacetyl)caproic Acid N-Hydroxysuccinimide Ester: Properties, Applications, and Experimental Protocols

For researchers, scientists, and professionals in drug development, 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester is a valuable reagent for bioconjugation and chemical modification of proteins and peptides. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its synthesis and use.

Core Properties and Specifications

6-(N-Trifluoroacetyl)caproic acid NHS ester, also known as TFCS, is primarily used for the temporary blockage of amine groups and as a linker to extend lysine (B10760008) side chains, which can reduce steric hindrance in bioconjugation reactions.[1] The trifluoroacetyl protecting group offers enhanced stability and solubility to the resulting conjugates.[2]

Quantitative data for 6-(N-Trifluoroacetyl)caproic acid and its NHS ester are summarized in the table below for easy reference and comparison.

| Property | 6-(N-Trifluoroacetyl)caproic acid | This compound ester |

| Synonyms | 6-(Trifluoroacetamido)hexanoic Acid | TFCS; 6-(N-Trifluoroacetyl)CAP; N-(ε-trifluoroacetylcaproyloxy)-N-hydroxysuccinimide ester |

| CAS Number | 407-91-0 | 117032-51-6 |

| Molecular Formula | C₈H₁₂F₃NO₃ | C₁₂H₁₅F₃N₂O₅ |

| Molecular Weight | 227.18 g/mol [3] | 324.25 g/mol [2] |

| Appearance | Not Available | White to off-white powder[2] |

| Purity | >98% | ≥98% to ≥99% (HPLC)[2] |

| Melting Point | Not Available | 83 - 84 °C[2] |

| Storage Conditions | Not Available | 0 - 8 °C[2] |

Key Applications in Research and Development

The unique properties of this compound ester make it a versatile tool in several areas of biochemical research and drug development:

-

Bioconjugation: This reagent is widely used to attach biomolecules, such as proteins and peptides, to other molecules or surfaces. This is particularly valuable in the development of targeted drug delivery systems.[2]

-

Peptide Synthesis: It plays a crucial role in creating stable linkages within peptides, which can improve the efficacy and stability of therapeutic peptides.[2] The trifluoroacetyl group can be used to investigate the influence of substitutions on the proteolytic stability of peptides.

-

Drug Development: The compound's properties allow for the modification of pharmaceutical compounds, aiding in the design of new drugs with improved pharmacokinetic profiles and bioavailability.[2]

-

Diagnostic Applications: It is used in the development of diagnostic agents by facilitating the detection of specific biomolecules in various assays.[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound ester and its application in labeling biomolecules are outlined below.

Synthesis of this compound Ester

The synthesis of the NHS ester can be achieved through a two-step process involving trifluoroacetylation of 6-aminohexanoic acid followed by activation with N-hydroxysuccinimide.[4]

Step 1: Trifluoroacetylation of 6-Aminohexanoic Acid [4]

-

Dissolve 6-aminohexanoic acid in dichloromethane (B109758) (DCM).

-

Cool the solution to 0–5°C.

-

Add trifluoroacetic anhydride (B1165640) (TFAA) to the reaction mixture and stir for 2 hours at 0–5°C.

-

Quench the reaction with ice-cold water.

-

Isolate the product, 6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid, via extraction and recrystallization. This step typically yields 92–95% of the product.

Step 2: NHS Ester Activation [4]

-

Create a mixture of 6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid (1.0 equivalent), N-hydroxysuccinimide (1.2 equivalents), and triphosgene (B27547) (0.33 equivalents) in DCM.

-

Stir the mixture at 0°C under a nitrogen atmosphere.

-

Add triethylamine (B128534) (2.5 equivalents) dropwise.

-

Allow the reaction to proceed at room temperature for 12 hours.

-

Purify the final product, this compound ester, using column chromatography on silica (B1680970) gel with an ethyl acetate/hexane mobile phase. This step typically yields 84–88% of the target compound.

General Protocol for Labeling Biomolecules with NHS Esters

This protocol provides a general workflow for the conjugation of this compound ester to primary amines on biomolecules such as proteins and oligonucleotides.

-

Preparation of Reagents:

-

Dissolve the NHS ester in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[5] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[5]

-

Dissolve the biomolecule to be labeled in a non-amine containing buffer with a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[6] Avoid buffers containing primary amines like Tris or glycine.[5]

-

-

Labeling Reaction:

-

Add the dissolved NHS ester solution to the biomolecule solution. A common starting point is a 20-fold molar excess of the NHS ester.[5] The volume of the organic solvent should not exceed 10% of the final reaction volume.[5]

-

Incubate the reaction mixture. Incubation times can vary from 30-60 minutes at room temperature to overnight on ice.[5]

-

-

Purification of the Conjugate:

-

Remove unreacted NHS ester and byproducts using an appropriate purification method. For macromolecules, gel filtration is a common and effective method.[6][7] Other options include dialysis, precipitation (e.g., with ethanol (B145695) or acetone (B3395972) for proteins and nucleic acids), or chromatography.[5][6]

-

-

Storage:

-

Store the purified, labeled protein under conditions that are optimal for the non-modified protein.[5]

-

Visualizing the Workflow

The following diagrams illustrate the synthesis and bioconjugation workflow of this compound ester.

Caption: Synthesis of this compound ester.

References

An In-depth Technical Guide to 6-(N-Trifluoroacetyl)caproic Acid NHS Ester: Solubility, Stability, and Applications in Bioconjugation

This technical guide provides a comprehensive overview of 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester, a key reagent in bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its solubility, stability, and established experimental protocols.

Introduction

6-(N-Trifluoroacetyl)caproic acid NHS ester is a chemical compound utilized for the modification of primary amines in biomolecules. It features a trifluoroacetyl protecting group, which offers unique properties regarding stability and hydrophobicity.[1] Its primary application lies in the temporary blocking of amine groups and the extension of lysine (B10760008) side chains to mitigate steric hindrance.[2][3] The N-hydroxysuccinimide ester functional group allows for efficient coupling with primary amines to form stable amide bonds, a cornerstone of modern bioconjugation techniques.[4][5]

Physicochemical Properties

The properties of this compound ester are summarized below. The trifluoroacetyl group is noted to enhance the lipophilicity and stability of the molecule, which can be advantageous in specific applications, potentially improving bioavailability and cellular uptake in derivatized molecules.[1]

| Property | Value | Reference |

| CAS Number | 117032-51-6 | [2] |

| Molecular Formula | C₁₂H₁₅F₃N₂O₅ | [2] |

| Molecular Weight | 324.25 g/mol | [2] |

| Alternate Names | TFCS; 6-(N-Trifluoroacetyl)CAP; N-(ε-trifluoroacetylcaproyloxy)-N-hydroxysuccinimide ester | [2] |

Solubility

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions. Should be anhydrous. | [6][7][8] |

| Dimethylformamide (DMF) | Soluble | Recommended for preparing stock solutions. Should be amine-free. | [6][7][9] |

| Aqueous Buffers | Poorly Soluble | NHS esters are prone to hydrolysis in aqueous environments. | [6][10] |

For bioconjugation reactions, it is standard practice to dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer containing the target molecule.[5][7][9] The final concentration of the organic solvent in the reaction mixture should be minimized, typically not exceeding 10%.[7]

Stability and Storage

The stability of this compound ester is a critical consideration for its successful application.

Solid Form:

-

Moisture Sensitivity: Like all NHS esters, this compound is sensitive to moisture and should be stored in a desiccated environment.[1][6] To prevent condensation, the container should be allowed to reach room temperature before opening.[6][7]

-

Thermal Stability: The trifluoroacetyl group is reported to confer increased thermal stability compared to other NHS esters. One source suggests it is stable up to 150°C, a notable increase over similar compounds like desthiobiotin NHS ester which decomposes at 120°C.[1]

-

Storage: For long-term storage, it is recommended to keep the solid compound at 0-8°C under dry conditions. Purging the container with an inert gas like nitrogen before sealing is optimal.[6]

In Solution:

-

Hydrolysis: In aqueous solutions, NHS esters undergo hydrolysis, with the rate being highly pH-dependent. The half-life can range from hours at pH 7 to mere minutes at pH 9.[6][10][11]

-

Stock Solutions: It is highly recommended to prepare solutions of the NHS ester immediately before use.[7][11] If short-term storage is necessary, stock solutions can be prepared in anhydrous DMSO or DMF and stored at -20°C.[11] Some sources suggest stability for 1-2 months under these conditions for other NHS esters.[9]

Experimental Protocols

The following is a general protocol for the bioconjugation of a primary amine-containing molecule (e.g., a protein) with this compound ester. This protocol is based on established methods for NHS ester chemistry and should be optimized for specific applications.

Materials:

-

This compound ester

-

Amine-containing molecule (e.g., protein, peptide)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5; 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., gel filtration column, dialysis)

Procedure:

-

Buffer Preparation: Prepare the desired amine-free reaction buffer and ensure the pH is adjusted to 8.3-8.5. Buffers containing primary amines, such as Tris, must be avoided as they will compete for reaction with the NHS ester.[7][11]

-

Preparation of the Amine-Containing Molecule: Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.[11]

-

Preparation of the NHS Ester Stock Solution: Immediately before use, prepare a stock solution of this compound ester in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL.[11]

-

Conjugation Reaction:

-

Calculate the required amount of the NHS ester. A 10- to 20-fold molar excess of the NHS ester over the amine-containing molecule is a common starting point.[11]

-

Add the calculated volume of the NHS ester stock solution to the solution of the amine-containing molecule. It is crucial to add the NHS ester solution dropwise while gently vortexing to ensure efficient mixing and to avoid precipitation.

-

The final volume of the organic solvent should ideally not exceed 10% of the total reaction volume.[7]

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight on ice.[11][12] The reaction should be protected from light if the components are light-sensitive.

-

Quenching the Reaction: To stop the reaction and quench any unreacted NHS ester, add a quenching buffer containing a high concentration of primary amines (e.g., Tris-HCl).

-

Purification: Remove excess, unreacted NHS ester and byproducts using a suitable purification method such as gel filtration, dialysis, or chromatography.[11]

Visualization of Workflow

The following diagram illustrates the general workflow for a bioconjugation reaction using this compound ester.

The trifluoroacetyl group on the caproic acid linker can be subsequently removed under mild basic conditions, such as with aqueous ammonia, to reveal a primary amine if further modification is desired.[1] This deprotection step adds another layer of versatility to this reagent.

References

- 1. This compound | 117032-51-6 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. glenresearch.com [glenresearch.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]

- 9. interchim.fr [interchim.fr]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. benchchem.com [benchchem.com]

- 12. lumiprobe.com [lumiprobe.com]

Stability of 6-(N-Trifluoroacetyl)caproic Acid NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester, a critical reagent in bioconjugation and drug development. Understanding the stability of this compound is paramount for ensuring reproducible and efficient labeling of proteins, peptides, and other amine-containing molecules. This document details the primary degradation pathway, factors influencing stability, and methodologies for assessing its integrity.

Introduction to 6-(N-Trifluoroacetyl)caproic Acid NHS Ester

This compound ester is a chemical reagent used to introduce a trifluoroacetyl-protected amine group onto a target molecule. The NHS ester functionality allows for efficient and specific reaction with primary amines under mild conditions, forming a stable amide bond. The trifluoroacetyl protecting group can be subsequently removed under basic conditions to liberate the primary amine, enabling further modification or to simply serve as a stable blocking group. The presence of the trifluoroacetyl group is suggested to enhance the stability of the molecule compared to other similar compounds.

Core Stability Considerations: Hydrolysis

The principal pathway for the degradation of this compound ester, like all NHS esters, is hydrolysis. In the presence of water, the ester bond is cleaved, yielding the inactive 6-(N-Trifluoroacetyl)caproic acid and N-hydroxysuccinimide (NHS). This reaction is a significant competing pathway to the desired aminolysis reaction during bioconjugation procedures, particularly in aqueous buffers.

The rate of hydrolysis is highly dependent on several factors, most notably pH, temperature, and buffer composition.

Influence of pH

The stability of NHS esters is profoundly affected by the pH of the aqueous environment. The rate of hydrolysis increases significantly with increasing pH. This is because the hydroxide (B78521) ion acts as a nucleophile, attacking the ester carbonyl group.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

Note: This data is for general NHS esters and should be used as a guideline. The trifluoroacetyl group in the target compound may influence its stability.

Influence of Temperature

Lower temperatures generally slow down the rate of hydrolysis, thereby increasing the stability of the NHS ester in solution. For this reason, it is often recommended to perform conjugation reactions at 4°C or on ice to minimize the competing hydrolysis reaction.

Influence of Buffer Composition

Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the ester. Phosphate, borate, and carbonate buffers are commonly used for NHS ester conjugation reactions.

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of this compound ester, it is crucial to perform stability studies. The following are detailed protocols for assessing the stability of the compound.

Spectrophotometric Assay for Hydrolysis

This method relies on the fact that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light in the 260-280 nm range. By monitoring the increase in absorbance at this wavelength over time, the rate of hydrolysis can be determined.

Materials:

-

This compound ester

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Aqueous buffers of desired pH (e.g., phosphate, borate)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound ester in an anhydrous organic solvent (e.g., 10 mg/mL in DMSO).

-

Initiate the hydrolysis reaction by diluting a small volume of the stock solution into the desired aqueous buffer to a final concentration suitable for spectrophotometric analysis (e.g., 1 mM).

-

Immediately measure the absorbance of the solution at 260 nm at time zero (A₀).

-

Incubate the solution at a controlled temperature.

-

At regular time intervals, measure the absorbance at 260 nm (Aₜ).

-

Continue monitoring until the absorbance reaches a plateau, indicating complete hydrolysis (Aₘₐₓ).

-

The percentage of hydrolysis at each time point can be calculated using the formula: % Hydrolysis = [(Aₜ - A₀) / (Aₘₐₓ - A₀)] * 100

-

The half-life (t₁/₂) can be determined by plotting the percentage of intact NHS ester (100 - % Hydrolysis) against time and finding the time at which 50% of the ester remains.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a more direct and quantitative method to assess the stability of this compound ester. It allows for the separation and quantification of the intact ester from its hydrolysis product, 6-(N-Trifluoroacetyl)caproic acid.

Materials:

-

This compound ester

-

Anhydrous, amine-free solvent (e.g., Acetonitrile)

-

Aqueous buffers of desired pH

-

HPLC system with a C18 reversed-phase column and a UV detector

Procedure:

-

Prepare a stock solution of this compound ester in an anhydrous organic solvent.

-

Spike a known amount of the stock solution into the desired aqueous buffer at a specific temperature.

-

At various time points, withdraw an aliquot of the reaction mixture.

-